N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898406-93-4
VCID: VC4990935
InChI: InChI=1S/C24H30FN3O4S/c1-16-7-6-8-17(2)22(16)27-24(30)23(29)26-13-12-19-9-4-5-14-28(19)33(31,32)20-10-11-21(25)18(3)15-20/h6-8,10-11,15,19H,4-5,9,12-14H2,1-3H3,(H,26,29)(H,27,30)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Molecular Formula: C24H30FN3O4S
Molecular Weight: 475.58

N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

CAS No.: 898406-93-4

Cat. No.: VC4990935

Molecular Formula: C24H30FN3O4S

Molecular Weight: 475.58

* For research use only. Not for human or veterinary use.

N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide - 898406-93-4

Specification

CAS No. 898406-93-4
Molecular Formula C24H30FN3O4S
Molecular Weight 475.58
IUPAC Name N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Standard InChI InChI=1S/C24H30FN3O4S/c1-16-7-6-8-17(2)22(16)27-24(30)23(29)26-13-12-19-9-4-5-14-28(19)33(31,32)20-10-11-21(25)18(3)15-20/h6-8,10-11,15,19H,4-5,9,12-14H2,1-3H3,(H,26,29)(H,27,30)
Standard InChI Key DQUBFPWISHBRIB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C22H30FN3O2S

  • Molecular Weight: Approximately 419.56 g/mol (calculated).

Key Functional Groups

  • Amide groups (CONH-CONH-), known for their stability and hydrogen bonding capability.

  • A sulfonyl group (SO2-SO_2-), which enhances solubility and can influence biological activity.

  • Fluorine substitution, often used in medicinal chemistry to improve metabolic stability.

Synthesis Pathways

The synthesis of this compound would likely involve:

  • Amide Bond Formation:

    • Reacting a 2,6-dimethylphenylamine derivative with an appropriate acylating agent.

  • Piperidine Functionalization:

    • Introducing the sulfonyl group via sulfonation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base.

  • Coupling:

    • Linking the piperidinyl moiety to the ethanediamide backbone using coupling reagents like carbodiimides (e.g., EDC or DCC).

Spectroscopic Characterization

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1H^1H) and Carbon (13C^13C) NMR would reveal chemical shifts corresponding to aromatic protons, aliphatic chains, and amide hydrogens.

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z=419m/z = 419 (M+).

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for amide bonds (C=OC=O stretch around 1650 cm1^{-1}) and sulfonyl groups (S=OS=O stretch around 1150 cm1^{-1}).

Crystallographic Data

Single-crystal X-ray diffraction could provide precise bond lengths and angles, confirming the molecular conformation.

Medicinal Chemistry

The structural features of this compound suggest potential as:

  • A lead molecule for drug development targeting receptors or enzymes due to its functional diversity.

  • A candidate for anti-inflammatory or analgesic drugs, given the presence of fluorinated aromatic systems and amides.

Biological Activity

Although specific bioactivity data for this compound is unavailable, similar structures have shown:

  • Enhanced receptor binding due to fluorine substitution.

  • Improved pharmacokinetics from sulfonyl groups.

Comparative Analysis

PropertyN'-(2,6-dimethylphenyl)-N-{...}ethanediamideSimilar Compounds (e.g., N-(2,5-dimethylphenyl)-benzamides)
Molecular Weight~419.56 g/mol~257–300 g/mol
Functional GroupsAmides, Sulfonyl, Fluorinated AromaticsAmides, Aromatics
Potential ApplicationsDrug DesignDrug Design
SolubilityModerate (due to sulfonyl group)Moderate

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